Fmoc-NH-PEG3-CH2COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

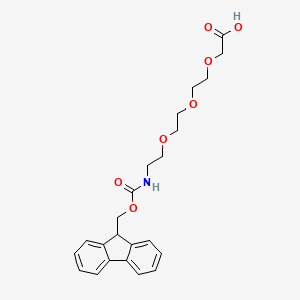

Fmoc-NH-PEG3-CH2COOH is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. This compound is widely used in various fields due to its hydrophilic PEG spacer, which increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

科学的研究の応用

Drug Development

1.1 Antibody-Drug Conjugates (ADCs)

Fmoc-NH-PEG3-CH2COOH is employed as a linker in the synthesis of antibody-drug conjugates. The compound's hydrophilic nature allows for improved stability and solubility of the ADCs in biological systems. The carboxylic acid group can react with amines on antibodies, forming stable amide bonds that are crucial for effective drug delivery mechanisms .

1.2 PROTACs (Proteolysis Targeting Chimeras)

This compound serves as a critical component in the design of PROTACs, which are innovative therapeutic agents that induce targeted protein degradation. The Fmoc group can be deprotected to yield a free amine, enabling further conjugation to target proteins or ligands. This application is particularly promising for treating diseases caused by the accumulation of dysfunctional proteins .

Nanotechnology

2.1 Nanoparticle Functionalization

this compound is utilized in the functionalization of nanoparticles for drug delivery systems. By attaching therapeutic agents to nanoparticles via this linker, researchers can enhance the bioavailability and targeting capabilities of drugs, leading to more effective therapies with reduced side effects .

2.2 Coatings for Medical Devices

The compound can also be used to create functional coatings on medical devices, improving biocompatibility and reducing immune responses. This application is vital for implants and devices that require long-term integration into biological systems .

Peptide Synthesis

3.1 Solid-Phase Peptide Synthesis (SPPS)

this compound is frequently incorporated into solid-phase peptide synthesis protocols. Its role as a linker allows for the efficient assembly of peptides with enhanced solubility and stability. The Fmoc group provides a protective mechanism during synthesis, which can be removed under basic conditions to yield free amino groups for further reactions .

3.2 Dimeric Ligands Development

Recent studies have utilized this compound to create dimeric ligands targeting specific receptors such as CXCR4. These ligands demonstrated high binding affinities and biological activities, showcasing the compound's potential in developing novel therapeutic agents .

Case Studies and Research Findings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG3-CH2COOH typically involves the reaction of 2-[2-(2-aminoethoxy)ethoxy]ethanol with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) to protect the amine group. This is followed by the reaction with succinic anhydride to introduce the terminal carboxylic acid group . The reaction conditions usually involve the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .

化学反応の分析

Types of Reactions

Fmoc-NH-PEG3-CH2COOH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine in DMF (dimethylformamide), to yield the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Amide Bond Formation: EDC or HATU in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

Deprotection: Free amine derivative.

Amide Bond Formation: Amide-linked conjugates with various biomolecules or polymers.

作用機序

The mechanism of action of Fmoc-NH-PEG3-CH2COOH primarily involves its ability to form stable amide bonds with primary amines. The Fmoc group protects the amine during synthesis and can be selectively removed under basic conditions to expose the reactive amine group. The PEG spacer enhances solubility and reduces immunogenicity, making it an ideal linker for various applications .

類似化合物との比較

Similar Compounds

Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, which may affect solubility and flexibility.

Fmoc-NH-PEG4-CH2COOH: Contains a longer PEG spacer, providing greater solubility but potentially increasing steric hindrance.

Uniqueness

Fmoc-NH-PEG3-CH2COOH strikes a balance between solubility and flexibility, making it a versatile linker for various applications. Its unique combination of an Fmoc-protected amine and a terminal carboxylic acid allows for selective deprotection and conjugation, providing a high degree of control in synthetic and biological applications .

生物活性

Fmoc-NH-PEG3-CH2COOH is a versatile compound that has garnered attention in various fields of biomedical research, particularly due to its unique structural properties and functional groups. This article explores its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by the following structural components:

- Fmoc-protected amine : Provides a site for further conjugation.

- Terminal carboxylic acid (CH2COOH) : Reacts with primary amines to form stable amide bonds.

- PEG spacer : Enhances solubility in aqueous media, making it suitable for biological applications.

Molecular Details

| Property | Details |

|---|---|

| Molecular Weight | 429.5 g/mol |

| Molecular Formula | C23H27NO7 |

| CAS Number | 139338-72-0 |

| Purity | ≥95% |

| Storage Conditions | -20°C |

The synthesis of this compound typically involves the attachment of the Fmoc group to a PEG chain followed by the introduction of a carboxylic acid group. The Fmoc group can be deprotected under basic conditions, yielding a free amine that can participate in further conjugation reactions. The terminal carboxylic acid is reactive towards primary amines in the presence of coupling agents like EDC or DCC, facilitating the formation of stable amide bonds .

Biological Applications

This compound has been utilized in several biological contexts:

- Drug Delivery Systems : The hydrophilic nature of PEG enhances the solubility and bioavailability of conjugated drugs, making it an essential component in drug delivery formulations.

- Peptide Synthesis : It serves as a linker in solid-phase peptide synthesis, allowing for the creation of complex peptide structures with improved stability and functionality .

- Nanotechnology : Its ability to form stable conjugates makes it suitable for use in nanocarriers designed for targeted therapy and imaging applications.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various applications. Below are summarized findings from significant studies:

Study 1: CXCR4 Modulators

A study synthesized novel PEG-linked peptides using this compound as a linker. These peptides showed potent biological activity as modulators of the CXCR4 receptor, which is implicated in cancer metastasis.

| Peptide Name | Migration Activity (Inhibition % at 100 nM) |

|---|---|

| DV3-PEG 3 | 67 ± 8.2 |

| DV3-PEG 5 | 66 ± 9.3 |

| DV3 1–8-PEG 3 | 28 ± 1.6 |

These results indicate that PEGylation significantly enhances the binding affinity and functional activity of these peptides .

Study 2: Anticancer Drug Delivery

In another study, this compound was incorporated into self-assembled peptide nanoparticles designed for delivering Methotrexate (MTX), an anticancer drug. The nanoparticles exhibited improved cellular uptake and cytotoxicity compared to free MTX.

| Formulation | Cytotoxicity (MTT Assay) |

|---|---|

| R2W4R2-E12 | Higher than W3R4W3-E12 |

| Free MTX | Lower cytotoxicity at lower concentrations |

This study highlights the potential of using PEG-based linkers to enhance drug delivery systems .

特性

IUPAC Name |

2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO7/c25-22(26)16-30-14-13-29-12-11-28-10-9-24-23(27)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOJSAOJCBOZTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。